Cas no 1040634-65-8 (9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione)
![9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione structure](https://ja.kuujia.com/scimg/cas/1040634-65-8x500.png)
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione 化学的及び物理的性質
名前と識別子
-
- 9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
- 5-benzyl-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- 6H-1,2,4-Triazolo[4,3-e]purine-6,8(7H)-dione, 5,9-dihydro-5,7-dimethyl-3-[4-(phenylmethoxy)phenyl]-9-(phenylmethyl)-
-
- インチ: 1S/C28H24N6O3/c1-31-25-23(26(35)32(2)28(31)36)33(17-19-9-5-3-6-10-19)27-30-29-24(34(25)27)21-13-15-22(16-14-21)37-18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3
- InChIKey: DBFGNSAMJPMRMR-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)C2=C(N(C)C(=O)N(C)C2=O)N2C(C3=CC=C(OCC4=CC=CC=C4)C=C3)=NN=C12
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 3.59±0.20(Predicted)
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2259-1297-20mg |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
1040634-65-8 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F2259-1297-5μmol |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
1040634-65-8 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F2259-1297-50mg |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
1040634-65-8 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
A2B Chem LLC | BA72855-10mg |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
1040634-65-8 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA72855-50mg |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
1040634-65-8 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F2259-1297-2mg |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
1040634-65-8 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F2259-1297-4mg |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
1040634-65-8 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F2259-1297-30mg |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
1040634-65-8 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F2259-1297-10mg |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
1040634-65-8 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F2259-1297-2μmol |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
1040634-65-8 | 90%+ | 2μmol |
$57.0 | 2023-07-28 |
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dioneに関する追加情報
Introduction to 9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione and Its Significance in Modern Chemical Biology
9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione (CAS No. 1040634-65-8) represents a fascinating compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule is characterized by its intricate structure, which combines a purine core with benzyl and benzyloxy substituents. The presence of multiple aromatic rings and functional groups makes it a promising candidate for various biological applications.
The compound's structure is derived from a [1,2,4]triazolo[3,4-h]purine scaffold, a class of molecules known for their broad spectrum of biological activities. The 5H,6H,7H,8H,9H notation indicates the fused ring system's hydrogenation state. The 5,7-dimethyl groups contribute to the stability and electronic properties of the molecule. Additionally, the benzyl and benzyloxy substituents at positions 9 and 3 respectively enhance its solubility and interaction with biological targets.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds due to their ability to mimic natural biomolecules and interact with biological pathways. The triazolo[3,4-h]purine core is particularly noteworthy because it has been extensively studied for its potential in developing antimicrobial and anticancer agents. The benzyl and benzyloxy groups further modulate the compound's pharmacokinetic properties by influencing its metabolic pathways.
In the context of modern pharmaceutical research, 9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has been investigated for its potential therapeutic applications. Studies have shown that this compound exhibits significant inhibitory activity against various enzymes and receptors involved in cancer progression. Specifically, it has demonstrated efficacy in targeting kinases and other signaling molecules that are crucial for tumor growth and metastasis.
The benzyloxy group at position 4 plays a critical role in modulating the compound's interactions with biological targets. This moiety is known to enhance binding affinity by forming hydrogen bonds with polar residues in protein active sites. Furthermore, [1,2,4]triazolo[3,4-h]purine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory cytokines. These findings suggest that the compound may have therapeutic potential in treating chronic inflammatory diseases.
Another notable feature of this molecule is its structural similarity to several FDA-approved drugs. For instance, purine-based drugs such as mercaptopurine (Purinethol) are widely used for treating leukemia and other hematological malignancies. The structural analogs of these drugs often exhibit similar biological activities but with improved pharmacokinetic profiles. The benzyl and benzyloxy substituents in our compound may contribute to enhanced bioavailability and reduced toxicity compared to their parent structures.
The synthesis of 9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the triazolopurine core efficiently. These methods ensure high yields and minimal side products, making the compound suitable for large-scale production.
Recent computational studies have also shed light on the molecular interactions between this compound and its biological targets. Molecular docking simulations have revealed that it can bind tightly to several key enzymes involved in cancer metabolism. The benzyl and benzyloxy groups are particularly important in forming stable interactions with these enzymes, which could lead to potent inhibitory effects.
The pharmacological profile of 9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3،4-h]purine-6,8-dione has been further explored through preclinical studies。 These studies have demonstrated its ability to inhibit tumor growth in vitro without significant toxicity to normal cells。 This selectivity is crucial for developing effective anticancer therapies that minimize side effects.
In conclusion, 9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1،2،4]triazolo[3،4-h]purine-6,8-dione (CAS No. 1040634-65-8) is a structurally complex yet promising compound with significant therapeutic potential。 Its unique combination of functional groups makes it an attractive candidate for further development in oncology and other disease areas。 As research continues to uncover new applications for this molecule، it is likely to play an increasingly important role in modern medicine.
1040634-65-8 (9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione) 関連製品
- 1807165-00-9(2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxaldehyde)
- 1017100-00-3(4-({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamido}methyl)-N-methylbenzamide)
- 865075-19-0(3-(4-Propyl-piperidin-1-yl)-propylamine)
- 1361670-70-3(2'-Iodo-2,4,6-trichloro-3'-(trifluoromethyl)biphenyl)
- 1483952-83-5(2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE)
- 1781304-17-3(2-(3-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine)
- 82365-56-8(4-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)aminobenzoic acid)
- 2172137-85-6(2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid)
- 19393-96-5(1-Bromo-2,4,6-trichlorobenzene)
- 1849329-73-2(Ethanol, 2-[[(4-bromo-3-thienyl)methyl]amino]-)




